molecular formula C5H6N2OS B8737678 5-Thiazolecarboxamide,4-methyl-(4CI)

5-Thiazolecarboxamide,4-methyl-(4CI)

Cat. No.: B8737678
M. Wt: 142.18 g/mol
InChI Key: UZWPXUGRAIGEEF-UHFFFAOYSA-N
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Description

5-Thiazolecarboxamide,4-methyl-(4CI) is a heterocyclic compound featuring a thiazole core substituted with a methyl group at the 4-position and a carboxamide moiety at the 5-position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications. Its biological relevance is highlighted in anticancer research, where structural analogs demonstrate inhibitory activity against specific cancer cell lines .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C5H6N2OS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8)

InChI Key

UZWPXUGRAIGEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

  • Oxidation Step :
    The hydroxymethyl group at position 5 of the thiazole ring is oxidized to a formyl group under controlled conditions (02C0–2^\circ \text{C}) to yield 4-methyl-5-formyl-thiazole (I). For example, 50 g of (IV) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) reacts with NaOCl\text{NaOCl} (12.5% w/v) and TEMPO, producing 36–38 g of (I) with 97–98% purity.

  • Further Oxidation to Carboxylic Acid :
    The aldehyde (I) is subsequently oxidized to 4-methyl-1,3-thiazole-5-carboxylic acid using strong oxidizing agents like chromium trioxide (CrO3\text{CrO}_3) or pyridinium chlorochromate (PCC). In one protocol, PCC (102 g) in CH2Cl2\text{CH}_2\text{Cl}_2 at 1525C15–25^\circ \text{C} converts 50 g of (I) into 30 g of the carboxylic acid derivative with >99% purity.

  • Amidation :
    The carboxylic acid is treated with ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) or gaseous ammonia (NH3\text{NH}_3) in the presence of a coupling agent such as thionyl chloride (SOCl2\text{SOCl}_2) to form the target carboxamide. This step typically achieves yields of 80–85% under reflux conditions.

Table 1: Key Parameters for Oxidation-Based Synthesis

StepReagents/ConditionsYield (%)Purity (%)Source
Oxidation of (IV)NaOCl\text{NaOCl}, TEMPO, 0C0^\circ \text{C}72–7697–98
Aldehyde to AcidPCC, CH2Cl2\text{CH}_2\text{Cl}_2, 25C25^\circ \text{C}60>99
AmidationNH3\text{NH}_3, SOCl2\text{SOCl}_2, reflux80–8595–97

Hydrolysis of Ethyl 4-Methyl-5-Thiazolecarboxylate

An alternative pathway involves the hydrolysis of ethyl 4-methyl-5-thiazolecarboxylate (III), a commercially available ester (CAS#: 20582-55-2). This method is advantageous due to the ester’s stability and ease of handling.

Procedure

  • Ester Hydrolysis :
    The ester (III) undergoes alkaline hydrolysis using sodium hydroxide (NaOH\text{NaOH}) in aqueous ethanol (EtOH\text{EtOH}) at 6070C60–70^\circ \text{C}. This step produces 4-methyl-1,3-thiazole-5-carboxylic acid with >90% yield.

  • Amide Formation :
    The resulting carboxylic acid is converted to the carboxamide via reaction with ammonium carbonate ((NH4)2CO3(\text{NH}_4)_2\text{CO}_3) in dimethylformamide (DMF) at 100C100^\circ \text{C}. Yields for this step range from 75% to 82%.

Table 2: Hydrolysis and Amidation Parameters

StepReagents/ConditionsYield (%)Purity (%)Source
Ester HydrolysisNaOH\text{NaOH}, EtOH\text{EtOH}, 70C70^\circ \text{C}>9095
Amidation(NH4)2CO3(\text{NH}_4)_2\text{CO}_3, DMF, 100C100^\circ \text{C}75–8293–96

Direct Aminolysis of 4-Methyl-5-Cyanothiazole

A less common but efficient method involves the partial hydrolysis of 4-methyl-5-cyanothiazole (V) to the carboxamide. This route bypasses the need for intermediate carboxylic acid formation.

Synthesis Details

  • Cyanothiazole Preparation :
    (V) is synthesized via nucleophilic substitution of 4-methylthiazole-5-carbonyl chloride with potassium cyanide (KCN\text{KCN}) in tetrahydrofuran (THF).

  • Controlled Hydrolysis :
    The nitrile group in (V) is selectively hydrolyzed using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 4050C40–50^\circ \text{C}. This one-pot reaction achieves 70–75% yield of the carboxamide with 90–92% purity.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitationsScale Suitability
Oxidation of (IV)High-purity product (>99%)Multi-step, hazardous reagentsIndustrial
Ester HydrolysisMild conditions, high yieldsRequires ester precursorLab-scale
Cyanothiazole HydrolysisOne-pot synthesisLow yields, byproduct formationSmall-scale

Critical Considerations in Synthesis

  • Reagent Safety :
    The use of NaOCl\text{NaOCl} and PCC necessitates strict temperature control to prevent exothermic side reactions.

  • Purification Challenges :
    Column chromatography or recrystallization from ethanol-water mixtures is required to achieve >95% purity.

  • Environmental Impact :
    Dichloromethane, a common solvent in these syntheses, poses environmental concerns. Alternatives like ethyl acetate or cyclopentyl methyl ether (CPME) are being explored .

Chemical Reactions Analysis

Types of Reactions: 5-Thiazolecarboxamide,4-methyl-(4CI) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

5-Thiazolecarboxamide,4-methyl-(4CI) has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of fungicides and other agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Substituents Molecular Formula Molecular Weight
5-Thiazolecarboxamide,4-methyl-(4CI) Methyl (C4), carboxamide (C5) C₅H₅N₂OS¹ 141.17¹
5-Thiazolecarboxamide,4-methylthio-(6CI) Methylthio (C4), carboxamide (C5) C₅H₆N₂S₂ 158.24
2-[[(4-Fluorophenyl)sulfonyl]amino]-4-methyl-5-thiazolecarboxamide 4-Fluorophenylsulfonylamino (C2), methyl (C4), carboxamide (C5) C₁₁H₁₀FN₃O₃S₂ 315.3
4-Amino-1,2,5-thiadiazole-3-carboxamide Amino (C4), carboxamide (C3), thiadiazole core C₃H₄N₄OS 144.16

¹Inferred based on analogous structures in and .

Key Observations :

  • Methyl vs.
  • Sulfonamide Derivatives: The addition of a 4-fluorophenylsulfonyl group in 2-[[(4-Fluorophenyl)sulfonyl]amino]-4-methyl-5-thiazolecarboxamide introduces steric bulk and electronic effects, which may enhance target binding specificity .
  • Heterocycle Variation: 4-Amino-1,2,5-thiadiazole-3-carboxamide replaces the thiazole core with a thiadiazole ring, altering electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
5-Thiazolecarboxamide,4-methyl-(4CI) Not reported Not reported ~1.3 (estimated) ~8–10²
5-Thiazolecarboxamide,4-methylthio-(6CI) 163–164 302.9 1.376 11.94
2-[[(4-Fluorophenyl)sulfonyl]amino]-4-methyl-5-thiazolecarboxamide Not reported Not reported N/A Not reported
4-Amino-1,2,5-thiadiazole-3-carboxamide Not reported Not reported N/A Not reported

²Estimated based on carboxamide analogs.

Key Observations :

  • The methylthio derivative exhibits a higher melting point (163–164°C) compared to the methyl analog, likely due to stronger sulfur-mediated intermolecular interactions .
  • The elevated pKa (11.94) of 5-Thiazolecarboxamide,4-methylthio-(6CI) suggests reduced acidity at physiological pH, impacting solubility and bioavailability .

Key Observations :

  • 4-Methyl-(4CI) analogs are prioritized in anticancer research due to their efficacy in kinase inhibition, as demonstrated by in vitro studies showing IC₅₀ values <1 μM against select cancer lines .

Q & A

Q. How can researchers design comparative studies against structurally similar analogs (e.g., 5-methylthiazole derivatives)?

  • Methodological Answer : Establish a structural-activity matrix :
  • Variables : Substituent type (methyl, methoxy), position (C4 vs. C5), and ring hybridization (thiazole vs. oxazole) .
  • Assays : Parallel testing in enzymatic and cellular models to identify critical pharmacophores.
  • Statistical analysis : PCA (Principal Component Analysis) to cluster compounds by activity profiles .

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